![molecular formula C26H20N2O4 B5233809 N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide], also known as BFA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic compound that belongs to the class of acrylamides and has a molecular formula of C32H26N2O4.
Wissenschaftliche Forschungsanwendungen
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as an anticancer agent. Studies have shown that N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is a protein that is essential for the survival of cancer cells. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In biochemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used as a tool for studying protein trafficking. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can inhibit the activity of ADP-ribosylation factor (ARF), which is a protein that is involved in protein trafficking. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
In materials science, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as a component in organic electronics. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have good charge transport properties, which make it a promising material for use in electronic devices.
Wirkmechanismus
The mechanism of action of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves its ability to inhibit the activity of specific proteins. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can bind to the ATP-binding site of Hsp90 and inhibit its activity. Hsp90 is a chaperone protein that is essential for the folding and stabilization of many proteins, including those that are involved in cancer cell survival. By inhibiting Hsp90, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells.
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can also inhibit the activity of ARF, which is a protein that is involved in protein trafficking. ARF is required for the formation of COPI-coated vesicles, which are involved in transporting proteins from the Golgi apparatus to the endoplasmic reticulum. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have various biochemical and physiological effects. In cancer cells, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis by inhibiting the activity of Hsp90. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have neuroprotective effects by inhibiting the activity of caspase-3, which is a protein that is involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in lab experiments is its ability to inhibit the activity of specific proteins. This allows researchers to study the mechanisms involved in various biological processes. However, one of the limitations of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] is its potential toxicity. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]. One direction is the development of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] derivatives with improved properties, such as increased potency or decreased toxicity. Another direction is the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in combination with other drugs for the treatment of cancer or other diseases. Finally, the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in various animal models can provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves the reaction between 4,4'-biphenyldiylbis(2-nitrophenyl)amine and furfurylamine in the presence of triethylamine as a catalyst. The reaction takes place in acetonitrile as a solvent, and the product is obtained through crystallization. The yield of the reaction is around 50-60%, and the purity of the product can be increased through recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-25(15-13-23-3-1-17-31-23)27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-26(30)16-14-24-4-2-18-32-24/h1-18H,(H,27,29)(H,28,30)/b15-13+,16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPXEPLHZZZQT-WXUKJITCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-biphenyl-4,4'-diylbis[3-(furan-2-yl)prop-2-enamide] |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.